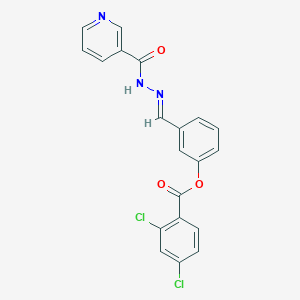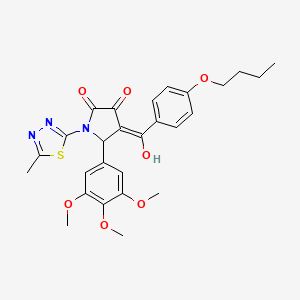![molecular formula C32H31N3O2S2 B12026566 (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623940-56-7](/img/structure/B12026566.png)
(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The
(5Z)indicates that there is a double bond (Z configuration) between the fifth and sixth carbon atoms. - The central core consists of a thiazolidin-4-one ring, which contains a sulfur atom.
- Attached to this core are various substituents, including:
- A pyrazole ring (with a methyl group and a butoxy group).
- A phenyl group.
- A methylbenzyl group.
- The
- The compound’s intricate structure suggests potential interesting properties and applications.
Méthodes De Préparation
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. boronic esters are often used as versatile building blocks in organic synthesis.
- Industrial production methods would likely involve multi-step processes, including functional group transformations and cyclization reactions.
Analyse Des Réactions Chimiques
- The compound may undergo various reactions:
Oxidation: Oxidative transformations of the thiazolidin-4-one ring or other functional groups.
Reduction: Reduction of the double bond or other carbonyl groups.
Substitution: Substitution reactions at various positions.
- Common reagents and conditions would depend on the specific reaction type.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure could inspire new synthetic methodologies or ligand design.
Biology: Investigating its interactions with enzymes, receptors, or cellular pathways.
Medicine: Potential as a drug candidate due to its diverse structural features.
Industry: Applications in materials science, catalysis, or organic electronics.
Mécanisme D'action
- Unfortunately, detailed information about its mechanism of action is not readily available. Further research would be needed to elucidate this aspect.
- Molecular targets and pathways remain speculative at this point.
Comparaison Avec Des Composés Similaires
- Similar compounds are scarce due to its unique structure. you might explore related thiazolidin-4-ones or pyrazole derivatives.
Similar compounds:
Propriétés
Numéro CAS |
623940-56-7 |
|---|---|
Formule moléculaire |
C32H31N3O2S2 |
Poids moléculaire |
553.7 g/mol |
Nom IUPAC |
(5Z)-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C32H31N3O2S2/c1-4-5-17-37-28-16-15-25(18-23(28)3)30-26(21-35(33-30)27-9-7-6-8-10-27)19-29-31(36)34(32(38)39-29)20-24-13-11-22(2)12-14-24/h6-16,18-19,21H,4-5,17,20H2,1-3H3/b29-19- |
Clé InChI |
FVEHRPXLURGKAC-CEUNXORHSA-N |
SMILES isomérique |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C)C5=CC=CC=C5)C |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12026484.png)
![N-(3,5-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026500.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12026506.png)
![[1-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12026507.png)
methylidene}-1-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B12026514.png)
![[4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12026527.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12026540.png)

![N-Benzyl-N-(tert-butyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide](/img/structure/B12026556.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12026561.png)



